N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO2/c1-15(2)16(3)6-7-17(15,9-13(16)21)14(22)20-12-8-10(18)4-5-11(12)19/h4-5,8H,6-7,9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHCTGYPQZAKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=C(C=CC(=C3)F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321359 | |
| Record name | N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794021 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
727686-07-9 | |
| Record name | N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common route includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the oxo group: The oxo group at the 3-position can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the difluorophenyl group: The 2,5-difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of specialized chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Molecular Formula: C₁₇H₁₉F₂NO₂
- Molecular Weight: 307.34 g/mol (average mass); 307.138385 (monoisotopic mass)
- CAS Registry Number : 727686-07-9
- Structural Features : A bicyclo[2.2.1]heptane core substituted with three methyl groups (positions 4,7,7), a ketone group at position 3, and a carboxamide linked to a 2,5-difluorophenyl moiety at position 1 .
Physicochemical Properties :
Comparison with Structurally Similar Compounds
Key Compound for Comparison:
Compound Name: Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-3-[[[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]oxy]imino]-N-[4-(2-phenyldiazenyl)phenyl]
- Molecular Formula : C₃₃H₃₀N₄O₅
- Molecular Weight : 562.6 g/mol
- CAS Registry Number : 622334-25-2
- Structural Features: Shares the bicyclo[2.2.1]heptane core with the target compound but features: A benzopyran-derived carbonyloxyimino group at position 3. A phenyldiazenyl-substituted phenyl group at the carboxamide position .
Comparative Analysis:
Structural and Functional Implications:
Bioavailability : The target compound’s lower molecular weight and fewer aromatic systems may enhance solubility and membrane permeability compared to the bulkier compared compound .
Chemical Reactivity : The difluorophenyl group in the target compound could improve metabolic stability, whereas the azo group in the compared compound may confer photochemical or redox activity .
Synthetic Accessibility : The target compound’s simpler substituents likely facilitate synthesis and purification relative to the multi-step functionalization required for the compared compound .
Research Findings and Limitations
- Gaps in Data : Neither compound’s biological activity, toxicity, or synthetic routes are explicitly detailed in the provided evidence.
Biological Activity
N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic organic compound notable for its bicyclic structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane core with a difluorophenyl substitution and a carboxamide functional group. Its molecular formula is . The unique structural characteristics contribute to its biological interactions.
Preliminary studies suggest that this compound may interact with specific enzymes or receptors, potentially modulating their activity and influencing various biochemical pathways . The difluorophenyl group enhances binding affinity to certain proteins, while the bicyclic structure provides stability .
Anticancer Activity
Research indicates that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, γ-butyrolactones have shown cytotoxic effects against various cancer cell lines . A comparative analysis reveals that the compound may share similar mechanisms of action.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are of interest. Studies on structurally related compounds have demonstrated their ability to inhibit key inflammatory pathways . Further investigation is needed to confirm similar effects for this compound.
Case Studies
A review of pharmacological activities surrounding compounds with similar structures highlights the therapeutic potential of this compound:
Comparative Analysis with Similar Compounds
The following table summarizes the properties and biological activities of compounds structurally related to this compound:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | C16H18ClNO3 | Anticancer potential |
| N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | C16H17F2NO3 | Anti-inflammatory effects |
| 4,7,7-trimethyl-N-(4-methylpiperazin-1-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | C16H24N2O3 | Neuroprotective effects |
Q & A
Basic: What are the critical steps and reagents for synthesizing N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide?
The synthesis typically involves a multi-step process:
Core Bicyclic Framework Preparation : Start with (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid as a precursor, derived from camphor derivatives via oxidation and cyclization .
Amide Coupling : React the carboxylic acid with 2,5-difluoroaniline using coupling agents like dicyclohexylcarbodiimide (DCC) in dichloromethane or toluene under reflux. This promotes amide bond formation .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Advanced: How can computational methods predict the bioactivity of this compound?
Molecular docking and dynamics simulations leverage the compound’s SMILES and InChI identifiers to model interactions with biological targets (e.g., enzymes or receptors). For example:
- Docking Software : Tools like AutoDock Vina can predict binding affinities to kinase domains or GPCRs.
- ADMET Prediction : Platforms such as SwissADME assess pharmacokinetic properties (e.g., logP, solubility) based on substituent effects .
- Validation : Cross-reference computational results with experimental assays (e.g., IC50 measurements) to refine models .
Basic: What analytical techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm) and bicyclic framework integrity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated ~347.35 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the bicyclo[2.2.1]heptane core, critical for SAR studies .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) data for analogs?
- Systematic Substituent Variation : Compare analogs like N-(3-methoxypropyl) or N-(2,4-dichlorophenyl) derivatives to isolate electronic (e.g., fluorine’s electronegativity) vs. steric effects .
- Orthogonal Assays : Use biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays to differentiate target-specific vs. off-target effects .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., lipophilic groups enhancing membrane permeability) .
Advanced: What strategies elucidate the reaction mechanism of amide coupling for this compound?
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to track carbonyl intermediate formation .
- Isotopic Labeling : Use ¹⁸O-labeled water to confirm nucleophilic attack pathways during amide bond formation .
- Catalyst Screening : Compare coupling agents (e.g., DCC vs. EDC) to identify rate-limiting steps (e.g., activation of the carboxylic acid) .
Basic: What purification methods optimize yield and purity?
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted aniline or coupling byproducts .
- Column Chromatography : Employ gradient elution (hexane → ethyl acetate) to separate diastereomers or regioisomers .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment (>95%) .
Advanced: How to address solubility challenges in biological assays?
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
- Structural Analogs : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at non-critical positions to improve solubility .
- Dynamic Light Scattering (DLS) : Monitor aggregation in PBS or cell culture media to adjust formulation .
Advanced: How to reconcile conflicting data in biological activity across studies?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-Response Curves : Use 8–10 concentration points to calculate accurate EC50/IC50 values and reduce variability .
- Counter-Screening : Test against related targets (e.g., kinase isoforms) to confirm selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
